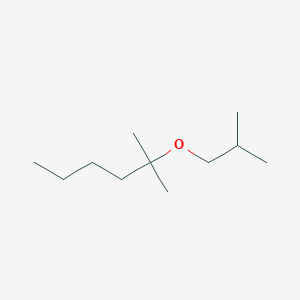
4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol is a heterocyclic compound with the molecular formula C₁₀H₁₂N₂OS. It belongs to the class of benzothiadiazepines, which are known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol typically involves the reaction of 2-sulfanylbenzohydrazide with 1,4-dithiane-2,5-diol. This reaction is carried out in methanol in the presence of a catalytic amount of sodium hydroxide at 25°C, leading to the formation of the desired compound in a yield of 55% .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzothiadiazepines .
Aplicaciones Científicas De Investigación
4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders and other diseases.
Industry: The compound is used in the development of new materials with specific chemical and physical properties
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of neurotransmitter systems .
Comparación Con Compuestos Similares
- 1,2,5-Benzothiadiazepin-3-ol
- 2,3-Dihydro-1,4-benzoxathiine
- 1,3,4-Benzothiadiazepine derivatives
Comparison: 4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzothiadiazepines, it exhibits different reactivity and potential therapeutic applications, making it a valuable compound for further research and development .
Propiedades
Número CAS |
921617-15-4 |
|---|---|
Fórmula molecular |
C10H12N2OS |
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
4-ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol |
InChI |
InChI=1S/C10H12N2OS/c1-2-7-10(13)12-14-9-6-4-3-5-8(9)11-7/h3-6,10,12-13H,2H2,1H3 |
Clave InChI |
CKXJNOGSQDLISM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=CC=CC=C2SNC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane}](/img/structure/B14186979.png)

![Bis[5-(4'-methyl[1,1'-biphenyl]-4-yl)pentyl]diselane](/img/structure/B14186986.png)




![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)


silane](/img/structure/B14187046.png)

![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)

